molecular formula C15H15NO B1392195 3-(2,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187171-79-4

3-(2,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392195
M. Wt: 225.28 g/mol
InChI Key: VLWXTAWCYFLWHZ-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” is a pyridine derivative with a dimethylbenzoyl group attached at the 3-position and a methyl group at the 4-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the pyridine ring, followed by functionalization at the desired positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 3-position of the pyridine ring would be substituted with a 2,5-dimethylbenzoyl group, and the 4-position would be substituted with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazoles, a class of compounds to which “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” might be related, are used in a variety of applications, including pharmaceuticals and agrochemicals .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are also used in the development of dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazoles can be used in the development of functional materials .
  • Chemical Synthesis

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” are often used as intermediates in chemical synthesis .
  • Research and Development

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” are often used in research and development .
  • Material Science

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” can be used in the development of new materials .
  • Chemical Intermediates

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” are often used as intermediates in the synthesis of other chemicals .
  • Biochemical Research

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” can be used in biochemical research .
  • Catalysis

    • Compounds like “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” can be used in catalysis .

Safety And Hazards

As with any chemical compound, handling “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-11(2)13(8-10)15(17)14-9-16-7-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWXTAWCYFLWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222009
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187171-79-4
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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